

N-Acetyl-DL-alanine-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Acetyl-DL-alanine-d7*

Cat. No.: *B15556700*

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This technical guide provides an in-depth overview of **N-Acetyl-DL-alanine-d7**, a deuterated analog of N-Acetyl-DL-alanine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and workflow visualizations to support its application in scientific research.

Core Compound Properties

N-Acetyl-DL-alanine-d7 is the isotopically labeled version of N-Acetyl-DL-alanine, where seven hydrogen atoms have been replaced by deuterium. While a specific CAS number for the d7 variant is not available, the CAS number for the unlabeled compound is 1115-69-1.^{[1][2]} The key quantitative data for **N-Acetyl-DL-alanine-d7** and its non-deuterated counterpart are summarized below for comparative analysis.

Property	N-Acetyl-DL-alanine-d7	N-Acetyl-DL-alanine
CAS Number	Not Available (Unlabeled: 1115-69-1)[1][2]	1115-69-1[2]
Molecular Formula	C ₅ H ₂ D ₇ NO ₃ [1]	C ₅ H ₉ NO ₃ [2]
Molecular Weight	138.17 g/mol [1]	131.13 g/mol [2]
Appearance	White to Off-White Solid (presumed)	White to Off-White Solid
Melting Point	Data Not Available	137-139 °C
Boiling Point	Data Not Available	369.7 ± 25.0 °C (Predicted)
Solubility	Data Not Available	Slightly soluble in DMSO and Methanol

Synthesis and Experimental Protocols

The primary application of N-Acetyl-DL-alanine lies in its use as a reagent for synthesizing potent new agents for the treatment of epilepsy.[1] The deuterated form, **N-Acetyl-DL-alanine-d7**, is invaluable as an internal standard in pharmacokinetic and metabolic studies of these therapeutic agents, particularly in mass spectrometry-based bioanalytical assays.

General Synthesis of N-Acetyl-DL-alanine

A common method for the N-acetylation of amino acids is the reaction with acetic anhydride. The following protocol describes a general procedure for the synthesis of N-Acetyl-DL-alanine, which can be adapted for the preparation of **N-Acetyl-DL-alanine-d7** by utilizing deuterated reagents.

Materials:

- DL-alanine
- Acetic acid (can be deuterated for full labeling)
- Acetic anhydride (deuterated, e.g., Acetic-d6 Anhydride)

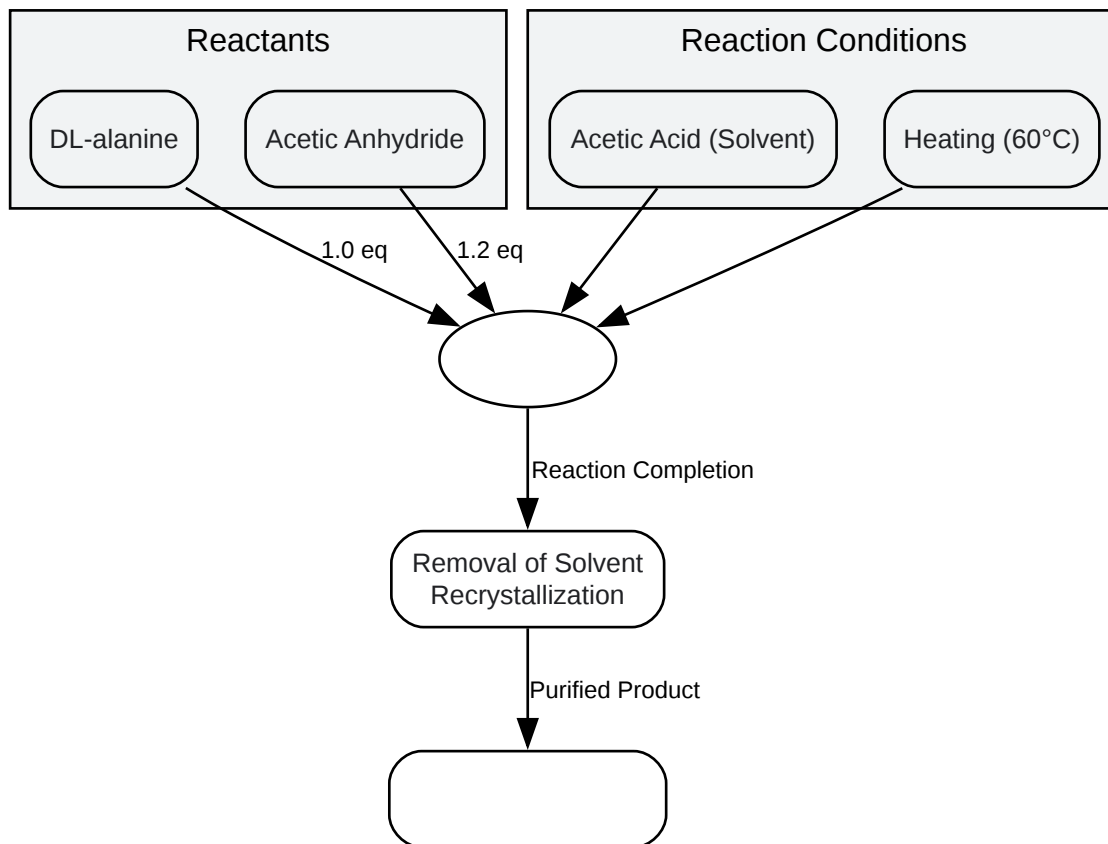
- Round bottom flask
- Magnetic stirrer
- Heating mantle

Procedure:

- DL-alanine and acetic acid are mixed in a round bottom flask, typically in a 1:6 molar ratio.
- The mixture is heated to approximately 60°C with continuous stirring and maintained at this temperature for about 3 hours.
- Acetic anhydride (1.2 molar equivalents to the alanine) is then added uniformly over a period of 4 hours.
- After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the reaction.
- The acetic acid is then removed under reduced pressure.
- The resulting residue is purified, often by recrystallization, to yield N-Acetyl-DL-alanine.

For the synthesis of **N-Acetyl-DL-alanine-d7**, deuterated acetic anhydride would be used to introduce the acetyl-d3 group. To achieve full d7 labeling, DL-alanine-d4 would be required as the starting material.

General Synthesis of N-Acetyl-DL-alanine

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Caption: Synthesis of N-Acetyl-DL-alanine.

Application in Bioanalytical Methods

N-Acetyl-DL-alanine-d7 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its chemical similarity to the analyte of interest and its distinct mass. The following outlines a typical workflow for its use in quantifying a drug synthesized from N-Acetyl-DL-alanine.

Experimental Workflow: Quantification of an Analyte using **N-Acetyl-DL-alanine-d7** as an Internal Standard

- Sample Preparation: Biological samples (e.g., plasma, urine) are collected from subjects administered the drug. A known concentration of **N-Acetyl-DL-alanine-d7** (the internal

standard) is spiked into each sample. The samples then undergo an extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interferences.

- **LC Separation:** The extracted samples are injected into a liquid chromatograph. The analyte and the internal standard are separated from other matrix components on a suitable analytical column.
- **MS/MS Detection:** The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and **N-Acetyl-DL-alanine-d7** (Multiple Reaction Monitoring - MRM).
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Caption: Use as an internal standard.

Signaling Pathways

Currently, there is no direct evidence to suggest the involvement of N-Acetyl-DL-alanine or its deuterated analog in specific signaling pathways. Its primary role in a research context is that of a chemical building block and an analytical tool.

Conclusion

N-Acetyl-DL-alanine-d7 serves as a critical tool for researchers in the field of drug development and bioanalysis. Its utility as an internal standard in mass spectrometry-based assays ensures the accuracy and reliability of quantitative data for drugs synthesized using its non-deuterated precursor. This guide provides the foundational information necessary for the effective application of this stable isotope-labeled compound in a research setting.

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References

- 1. N-Acetyl-DL-alanine-d7 [srdpharma.com]
- 2. N-Acetyl-DL-alanine | C₅H₉NO₃ | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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